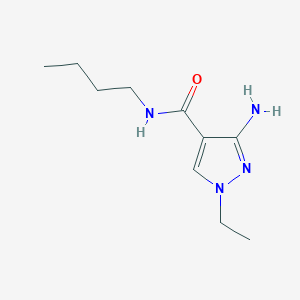

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of automated flash chromatography for purification is common, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Anticancer Activity

Research indicates that 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide exhibits promising enzyme inhibition properties, particularly targeting kinases involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A derivative of this compound demonstrated selective inhibition of CDK16 with an EC50 value of 33 nM, highlighting its potential as an anticancer agent .

Additionally, the compound has been investigated for its anti-inflammatory properties, with mechanisms involving the blockade of specific enzymes that contribute to inflammatory pathways. The binding affinity and inhibition mechanism studies reveal that it can effectively inhibit targets implicated in inflammation and cancer progression, making it a candidate for developing targeted therapies .

Agricultural Applications

Fungicidal Properties

The compound has also been explored for its agricultural applications, particularly as a fungicide. Research has demonstrated that certain pyrazole derivatives exhibit moderate activity against fungal pathogens such as Botrytis cinerea, which is responsible for significant crop losses. The structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance its fungicidal efficacy .

Synthesis and Optimization

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds. Optimized conditions often utilize catalysts to improve yield and purity. Continuous flow reactors are sometimes employed to enhance the efficiency of industrial production .

Case Study 1: Anticancer Activity

A study focused on the optimization of pyrazole compounds identified this compound as a potent inhibitor of CDK16. The compound was modified to enhance selectivity and potency against various kinases, demonstrating a dose-dependent decrease in cell viability in cancer cell lines .

Case Study 2: Agricultural Efficacy

In agricultural research, a series of pyrazole derivatives were synthesized and tested for their fungicidal activity against Botrytis cinerea. The results indicated that modifications at the 4-position significantly influenced biological activity, with some compounds showing effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-5-methyl-1H-pyrazole-4-carboxamide

- 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide

- 3-Amino-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrazole ring and a carboxamide functional group , which are critical for its biological activity. The molecular formula is C10H16N4O with a molar mass of approximately 210.28 g/mol. The presence of amino and butyl groups enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Ugi Reaction : A multicomponent reaction involving isocyanides, which has been successfully applied to related pyrazole derivatives.

- Condensation Reactions : Utilizing aromatic aldehydes and alkylisocyanides to produce diverse pyrazole derivatives.

The choice of solvents, temperature, and catalysts significantly influences the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various research efforts:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity |

| Wei et al. | A549 | 26 | Growth inhibition |

| Xia et al. | NCI-H460 | 0.95 | Induction of autophagy |

| Fan et al. | A549 | 0.30 | Inhibition of VEGF-induced proliferation |

These studies indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis, with observed increases in biomass under certain conditions .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives, including our compound of interest, revealed significant cytotoxic effects against multiple cancer cell lines (MCF7, SF-268). The results indicated that structural modifications could enhance potency against specific targets .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antibacterial properties of various pyrazole derivatives. The results showed that compounds with similar structures to this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative strains .

Q & A

Q. Basic: What are the standard synthetic routes for 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach:

Condensation : Reacting a substituted acetoacetate derivative (e.g., ethyl acetoacetate) with hydrazine hydrate to form the pyrazole core .

Functionalization : Introducing the butyl and ethyl groups via alkylation or nucleophilic substitution. For example, describes using 3-methylbenzylamine and cyclization with hydrazine.

Carboxamide Formation : Reacting the intermediate with an appropriate acyl chloride or isocyanide (e.g., 4-methylphenyl isocyanide in ).

Characterization Methods :

- Melting Point (m.p.) : Used to assess purity (e.g., m.p. 133–134°C for a related compound in ).

- NMR/HRMS : Confirms regiochemistry and functional groups (e.g., 1H NMR in for verifying substituent positions).

- Mass Spectrometry : Validates molecular weight (e.g., HRMS in ).

Q. Advanced: How can regioselectivity challenges during pyrazole ring formation be addressed in this compound’s synthesis?

Answer:

Regioselectivity in pyrazole synthesis is influenced by:

- Reagent Choice : Using DMF-DMA (dimethylformamide dimethyl acetal) to control cyclocondensation pathways ( ).

- Temperature Optimization : Higher temperatures may favor kinetic vs. thermodynamic products (e.g., reports reaction conditions at 35°C for selective amination).

- Protecting Groups : Temporary protection of amino or carboxyl groups (e.g., Boc-protected intermediates in ) to direct reactivity.

Data Contradiction Example : shows varying melting points (178–247°C) for analogs with different substituents, highlighting how electronic effects alter regioselectivity and crystal packing. Adjusting substituents (e.g., electron-withdrawing groups) can mitigate undesired byproducts .

Q. Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H and 13C NMR : Resolve substituent positions (e.g., δ 8.87 ppm for pyridyl protons in ).

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm−1 for the carboxamide in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 215 [M+H]+ in ).

Q. Advanced: How do steric and electronic effects of substituents influence biological activity in pyrazole carboxamides?

Answer:

- Steric Effects : Bulky groups (e.g., trityl in ) can block enzyme active sites or enhance target specificity.

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity, enhancing interactions with receptors (e.g., cannabinoid receptors in ).

- Case Study : notes that replacing a methyl group with a propyl chain in a related PDE inhibitor improves solubility and binding affinity.

Methodological Insight : Use computational tools (e.g., molecular docking) to predict substituent effects before synthesis .

Q. Basic: How is the purity of this compound assessed, and what solvents are optimal for recrystallization?

Answer:

- Purity Metrics : Melting point consistency (e.g., deviations >2°C indicate impurities, as in ) and HPLC retention time matching.

- Recrystallization Solvents : Ethanol/water mixtures () or ethyl acetate/hexane gradients () are common. Polar aprotic solvents like DMF may dissolve stubborn impurities .

Q. Advanced: What strategies resolve contradictions in biological assay data for analogs of this compound?

Answer:

- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., used synaptosomal membranes for consistent cannabinoid receptor binding assays).

- Metabolic Stability Testing : Assess if discrepancies arise from cytochrome P450 interactions (e.g., highlights NO release variability in diazeniumdiolate analogs).

- Structural-Activity Relationships (SAR) : Compare substituent effects across analogs (e.g., ’s fluorophenyl vs. methylphenyl derivatives).

Q. Basic: What are the storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis ( recommends <4°C for similar pyrazoles).

- Light Sensitivity : Amber vials to avoid photodegradation (e.g., specifies protective measures for light-sensitive intermediates).

Q. Advanced: How can computational chemistry optimize the synthesis and activity of this compound?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., used quantum-chemical methods to analyze pyrazole formation energetics).

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity (’s focus on solubility/bioavailability).

- Docking Simulations : Identify binding poses with targets (e.g., ’s study of anandamide-cannabinoid receptor interactions).

Q. Basic: What are the common side reactions during synthesis, and how are they minimized?

Answer:

- Oxidation of Amino Groups : Use inert atmospheres (N2/Ar) and antioxidants like BHT .

- Ester Hydrolysis : Control pH during carboxylation (e.g., ’s basic hydrolysis of ethyl esters).

- Byproduct Formation : Column chromatography ( ) or fractional crystallization () for purification.

Q. Advanced: What mechanistic insights explain the inhibitory activity of related pyrazole carboxamides in enzyme assays?

Answer:

- Competitive Inhibition : Analogous to anandamide’s cannabinoid receptor binding ( ), carboxamides may block active sites via H-bonding (e.g., NH of pyrazole with catalytic residues).

- Allosteric Modulation : Bulky substituents (e.g., 3-methylbenzyl in ) could induce conformational changes in targets.

- Case Study : ’s PDE inhibitor acts by chelating metal ions in the enzyme’s active site, a mechanism inferred from SAR and crystallography.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-amino-N-butyl-1-ethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)8-7-14(4-2)13-9(8)11/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |

InChI Key |

BYYWXYZMBRZJBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CN(N=C1N)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.